molecular formula C29H40N2O4 B121641 (R)-Repaglinid-Ethylester CAS No. 147770-08-9

(R)-Repaglinid-Ethylester

Katalognummer: B121641
CAS-Nummer: 147770-08-9
Molekulargewicht: 480.6 g/mol
InChI-Schlüssel: FTCMVLQJMIXDSI-RUZDIDTESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-ethoxy-4-[2-[[(1R)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoate is a complex organic compound with a molecular formula of C29H40N2O4. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethoxy group, a piperidinyl phenyl group, and a benzoate ester.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-ethoxy-4-[2-[[(1R)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoate has a wide range of scientific research applications, including:

Wirkmechanismus

Target of Action

Similar compounds like etomidate, an imidazole derivative, have been found to interact with specific γ-aminobutyric acid type a receptor subtypes in the central nervous system

Mode of Action

It’s known that esters can undergo hydrolysis under acidic or basic conditions . This process involves the breaking of the ester bond, resulting in the formation of an alcohol and a carboxylic acid or its salt . The exact interaction of ®-Repaglinide Ethyl Ester with its targets and the resulting changes are yet to be determined.

Biochemical Pathways

For instance, ester bonds can be hydrolyzed stepwise, with the common degradation product being phthalic acid, which is finally converted to CO2 and H2O .

Pharmacokinetics

Similar compounds like eicosapentaenoic acid ethyl ester have been studied, and it was found that their pharmacokinetic profile demonstrated a slowly cleared, extensively distributed molecule with dose linearity and comparable exposures with bid and qd regimens .

Result of Action

It’s known that the hydrolysis of esters can lead to the formation of alcohols and carboxylic acids or their salts . These products can have various effects depending on their nature and the context of the reaction.

Action Environment

The action, efficacy, and stability of ®-Repaglinide Ethyl Ester can be influenced by various environmental factors. For instance, the hydrolysis of esters can be affected by the pH of the environment . Moreover, the presence of specific enzymes, such as esterases, can catalyze the hydrolysis of esters

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (R)-Repaglinide Ethyl Ester typically involves multiple steps. One common method includes the reaction of 2-ethoxybenzoic acid with an appropriate amine to form an amide intermediate. This intermediate is then subjected to further reactions, including esterification and alkylation, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-ethoxy-4-[2-[[(1R)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures and pressures to ensure optimal yields.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives of the original compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to (R)-Repaglinide Ethyl Ester include:

Uniqueness

What sets (R)-Repaglinide Ethyl Ester apart is its specific combination of functional groups, which confer unique chemical and biological properties. This compound’s structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .

Biologische Aktivität

(R)-Repaglinide ethyl ester is a derivative of repaglinide, a medication primarily used for managing type 2 diabetes mellitus. This compound belongs to the class of non-sulfonylurea insulin secretagogues and functions by stimulating insulin secretion from pancreatic beta cells. The ethyl ester modification may influence its pharmacokinetic properties, enhancing absorption and altering metabolic pathways compared to its parent compound.

(R)-Repaglinide ethyl ester exerts its biological activity through a well-defined mechanism:

  • Binding to ATP-sensitive potassium channels : The compound binds to these channels on pancreatic beta cells, leading to their depolarization.
  • Calcium influx : This depolarization allows calcium ions to enter the cells, which stimulates the exocytosis of insulin granules.
  • Glucose-dependent action : Unlike sulfonylureas, (R)-repaglinide requires the presence of glucose to stimulate insulin release, making it effective primarily during postprandial states .

Pharmacokinetics

The pharmacokinetic profile of (R)-repaglinide ethyl ester is characterized by rapid absorption and a short half-life:

  • Absorption : Peak plasma concentrations are reached within 0.5 to 1.4 hours after oral administration.
  • Bioavailability : Approximately 56% of the drug is bioavailable.
  • Duration of action : The maximal biological effect occurs within 3-3.5 hours, with insulin levels elevated for 4-6 hours post-administration .

Efficacy in Clinical Studies

Numerous studies have evaluated the efficacy of (R)-repaglinide and its derivatives in managing blood glucose levels:

  • Monotherapy vs. Combination Therapy :
    • A study involving Chinese subjects naive to oral antidiabetic therapy demonstrated that (R)-repaglinide alone led to an average A1C reduction of 4.05%, while combination therapy with metformin yielded a reduction of 4.51% .
    • The combination therapy also showed significant improvements in fasting plasma glucose and postprandial glucose levels.
  • Safety Profile :
    • The incidence of hypoglycemia was slightly higher in the combination group (2.04 events/subject-year) compared to monotherapy (1.35 events/subject-year), but both treatments were well tolerated .

Comparative Biological Activity

To elucidate the biological activity of (R)-repaglinide ethyl ester, it is useful to compare it with other antidiabetic agents:

Compound NameClassMechanism of ActionA1C Reduction (%)Hypoglycemia Risk
(R)-RepaglinideNon-sulfonylureaStimulates insulin secretion4.05Moderate
MetforminBiguanideDecreases hepatic glucose production1.5 - 2.0Low
GlimepirideSulfonylureaStimulates insulin secretion1.5 - 2.0High
NateglinideNon-sulfonylureaStimulates insulin secretion0.5 - 1.5Moderate

Case Studies

Recent clinical trials have highlighted the effectiveness of (R)-repaglinide ethyl ester in various populations:

  • Study in Type 2 Diabetes Patients : A randomized controlled trial indicated that patients treated with (R)-repaglinide experienced significant reductions in both fasting and postprandial glucose levels compared to placebo .
  • Elderly Population : Another study focused on elderly patients demonstrated that (R)-repaglinide was effective and had a favorable safety profile, with minimal adverse effects reported .

Eigenschaften

IUPAC Name

ethyl 2-ethoxy-4-[2-[[(1R)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H40N2O4/c1-5-34-27-19-22(14-15-24(27)29(33)35-6-2)20-28(32)30-25(18-21(3)4)23-12-8-9-13-26(23)31-16-10-7-11-17-31/h8-9,12-15,19,21,25H,5-7,10-11,16-18,20H2,1-4H3,(H,30,32)/t25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTCMVLQJMIXDSI-RUZDIDTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)CC(=O)N[C@H](CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H40N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.